molecular formula C9H6BrNO2 B3011636 Methyl 4-bromo-3-cyanobenzoate CAS No. 1232424-44-0

Methyl 4-bromo-3-cyanobenzoate

Cat. No. B3011636
CAS RN: 1232424-44-0
M. Wt: 240.056
InChI Key: OAXDJXKMGGXRNZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyanobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. Although the specific compound methyl 4-bromo-3-cyanobenzoate is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to methyl 4-bromo-3-cyanobenzoate.

Synthesis Analysis

The synthesis of related benzoate compounds involves various strategies, including electrophilic aromatic substitution, radical reactions, and carboxylation processes. For instance, methyl 4-(bromomethyl)benzoate was synthesized using N-bromosuccinimide and methyl 4-methylbenzoate under optimized conditions, achieving a high yield of 90.5% . Similarly, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate involved reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods could potentially be adapted for the synthesis of methyl 4-bromo-3-cyanobenzoate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized using techniques such as single-crystal X-ray diffraction, FTIR, NMR, and computational methods . For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand the intermolecular interactions . Similarly, the structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by XRD and further optimized using computational methods . These studies provide a foundation for predicting the molecular structure of methyl 4-bromo-3-cyanobenzoate.

Chemical Reactions Analysis

Benzoate derivatives participate in various chemical reactions, including radical cyclization and carboxylation . The electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide and methyl 4-tert-butylbenzoate led to the formation of succinic acid derivatives . This demonstrates the reactivity of bromobenzoate compounds in radical-mediated transformations, which could be relevant for methyl 4-bromo-3-cyanobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. The experimental and computed vibrational spectra of these compounds show strong correlation, indicating the reliability of computational methods in predicting physical properties . The frontier orbital energies, such as HOMO and LUMO, are used to calculate chemical quantum parameters and provide insights into the reactivity of the molecules . These analyses are crucial for understanding the properties of methyl 4-bromo-3-cyanobenzoate.

Scientific Research Applications

Photodynamic Therapy

Methyl 4-bromo-3-cyanobenzoate derivatives have applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis of zinc phthalocyanine compounds with properties suitable for PDT, highlighting their potential as Type II photosensitizers for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for the effectiveness in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been a subject of study. For instance, Chen Bing-he (2008) reported on the synthesis of a related compound, Methyl 4-bromo-2-methoxybenzoate, detailing the steps and conditions for achieving high purity and yield. This research provides insight into the methodologies applicable to the synthesis of Methyl 4-bromo-3-cyanobenzoate (Chen Bing-he, 2008).

Structure-Property Relationships

The structure-property relationships of similar halogenbenzoic acids, including those related to Methyl 4-bromo-3-cyanobenzoate, have been examined. Zherikova et al. (2016) conducted a comprehensive study on the vapor pressures, melting temperatures, and enthalpies of fusion for bromobenzoic acids. Their findings are valuable for understanding the thermochemical and solubility characteristics of these compounds (Zherikova et al., 2016).

Application in Molecular Synthesis

Methyl 4-bromo-3-cyanobenzoate and its derivatives find use in the synthesis of other complex molecules. Research by Wang, Maguire, and Biehl (1998) on the preparation of 2-Cyanobenzoic Acids from Bromobenzoic Acids shows how such compounds can serve as intermediates in organic synthesis. This research is indicative of the broader utility of Methyl 4-bromo-3-cyanobenzoate in chemical synthesis (Wang, Maguire, & Biehl, 1998).

Safety and Hazards

Methyl 4-bromo-3-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

methyl 4-bromo-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXDJXKMGGXRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-cyanobenzoate

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